3-(4-Methylphenyl)-2-cyclopenten-1-one
Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Photochromic Applications
Compounds structurally related to 3-(4-Methylphenyl)-2-cyclopenten-1-one have been extensively studied for their photochromic properties. For instance, derivatives of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergo reversible photochromic reactions in the single-crystalline phase, changing color upon irradiation with specific wavelengths of light. This behavior suggests potential applications in optical data storage and smart materials, where controlled color change can be used for information encoding or as responsive elements in smart windows and displays (Irie, Lifka, Kobatake, & Kato, 2000).
Cyclooxygenase-2 (COX-2) Inhibition
Cyclopentenone derivatives containing specific substituents exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Such compounds, by virtue of their selectivity, could serve as potential anti-inflammatory agents with a reduced risk of gastrointestinal side effects, which are common with non-selective COX inhibitors. This research underscores the therapeutic applications of cyclopentenone derivatives in developing safer anti-inflammatory drugs (Black et al., 1999).
Electrochromic Properties
Studies have also demonstrated the electrochromic properties of cyclopentene derivatives, which can switch between colorless and colored states through electrochemical or chemical oxidation. This property is particularly interesting for the development of electronic displays, smart windows, and other applications where materials are required to change their optical properties in response to electrical stimuli (Peters & Branda, 2003).
Organic Synthesis Intermediates
The structural motif of this compound is found in various intermediates used for synthesizing complex organic molecules. These compounds play critical roles in photochemical and thermal isomerizations, enabling the construction of molecules with specific configurations and functional groups. Such reactions are fundamental in the synthesis of natural products, pharmaceuticals, and materials science (Schaffner, 1976).
Mechanism of Action
Target of Action
As an enone, it is known to undergo typical reactions of α-β unsaturated ketones .
Mode of Action
The compound, being an α-β unsaturated ketone, undergoes typical reactions including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . These reactions involve the compound interacting with its targets, leading to changes in the molecular structure.
Biochemical Pathways
It is known that 2-cyclopenten-1-one, a related compound, has a role as an hsp70 inducer . Hsp70 is a heat shock protein that plays a crucial role in protein folding and helps protect cells from stress.
Result of Action
The compound’s reactions, such as the michael reaction and the baylis–hillman reaction, result in changes at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Methylphenyl)cyclopent-2-en-1-one. For instance, the compound’s Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.26 , which can affect its solubility and, consequently, its bioavailability and efficacy.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)cyclopent-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWMYNWJWHZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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